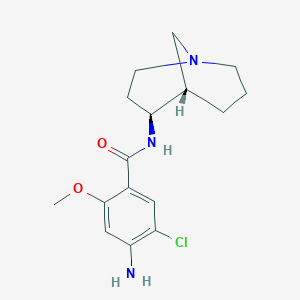

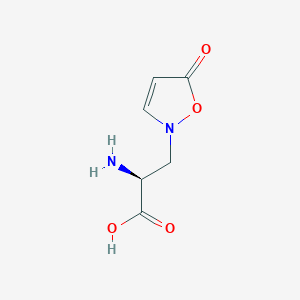

(S)-Renzapride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is known for its ability to stimulate gastrointestinal motility and emptying in animals, with negligible affinity for dopamine receptors . This compound has been studied for its potential as a gastric prokinetic agent, lacking the side effects associated with dopamine receptor antagonists . BRL 24924 is also an antagonist of 5-hydroxytryptamine3 (5-HT3) receptors, which explains its ability to inhibit emesis evoked by cytotoxic drugs or total body X-irradiation .

Preparation Methods

The synthesis of BRL 24924 involves several steps. One method includes the reaction of 1-azabicyclo[3.3.1]nonan-4-one with hydroxylamine and pyridine in refluxing ethanol to give the corresponding oxime. This oxime is then reduced with sodium in refluxing pentanol, yielding a mixture of exo- and endo-amines . The industrial production methods for BRL 24924 are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification processes.

Chemical Reactions Analysis

BRL 24924 undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not widely documented.

Substitution: BRL 24924 can undergo substitution reactions, particularly involving its benzamide structure.

Common Reagents and Conditions: Typical reagents used in these reactions include hydroxylamine, pyridine, and sodium.

Major Products: The major products formed from these reactions include the oxime and the mixture of exo- and endo-amines.

Scientific Research Applications

BRL 24924 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the effects of substituted benzamides on various chemical reactions.

Medicine: The compound is investigated for its ability to inhibit emesis caused by cytotoxic drugs and radiation.

Mechanism of Action

BRL 24924 exerts its effects by stimulating gastrointestinal motility and emptying. It acts as an antagonist of 5-hydroxytryptamine3 (5-HT3) receptors, which helps inhibit emesis . The compound also increases acetylcholine release, which enhances cholinergic activity in the gut . This action is likely mediated by activation of an enteric 5-HT receptor .

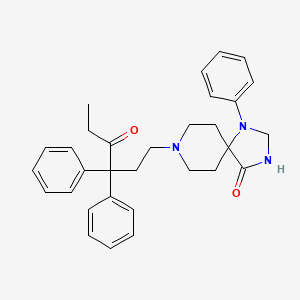

Comparison with Similar Compounds

BRL 24924 is similar to other substituted benzamides such as metoclopramide and cisapride. it is unique in its ability to stimulate gastrointestinal motility without significant dopamine receptor antagonism . Other similar compounds include:

Metoclopramide: A dopamine receptor antagonist used to treat nausea and gastroparesis.

Cisapride: A prokinetic agent that stimulates gastrointestinal motility but has been associated with cardiac side effects.

Zacopride: Another substituted benzamide with similar prokinetic properties.

BRL 24924 stands out due to its selective action on 5-HT3 receptors and its potential for fewer side effects compared to other prokinetic agents .

Properties

Molecular Formula |

C16H22ClN3O2 |

|---|---|

Molecular Weight |

323.82 g/mol |

IUPAC Name |

4-amino-N-[(4S,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide |

InChI |

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14-/m0/s1 |

InChI Key |

GZSKEXSLDPEFPT-HZMBPMFUSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1C(=O)N[C@H]2CCN3CCC[C@H]2C3)Cl)N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N |

Synonyms |

4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide BRL 24924 BRL-24924 renzapride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[5-(Carbamothioylhydrazinylidene)-3,3-dimethylcyclohexylidene]amino]thiourea](/img/structure/B1230738.png)

![4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1230761.png)